N-phenyl-N-(2-pyridylmethyl)ethanediamide
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Overview
Description
“N-phenyl-N-(2-pyridylmethyl)ethanediamide” is an organic compound . It is used as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations .
Molecular Structure Analysis
The molecular structure of “N-phenyl-N-(2-pyridylmethyl)ethanediamide” is complex. It is a derivative of ethylenediamine, which is a type of organic compound with two amine groups . The exact structure would depend on the specific substitutions at the phenyl and pyridylmethyl groups .Scientific Research Applications
Anti-Fibrosis Therapeutics
This compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, derivatives of this compound have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating a potential role in the development of new anti-fibrotic drugs .
Catalysis in Organic Synthesis
In the field of organic synthesis, derivatives of “N1-phenyl-N2-(pyridin-2-ylmethyl)oxalamide” have been utilized as catalysts. For instance, they have been involved in the copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes, showcasing their utility in facilitating Csp3-H oxidation reactions with water under mild conditions .
Pharmaceutical Intermediates
The compound’s derivatives serve as important intermediates in pharmaceutical manufacturing. They are integral in the synthesis of various aromatic ketones, which are crucial components in the development of a wide range of pharmaceuticals .
Chemical Biology
In chemical biology, the compound is used in the construction of heterocyclic compound libraries. These libraries are essential for screening and identifying compounds with biological activities, such as antimicrobial, antiviral, antitumor, and antifibrotic properties .
Metal Ion Chelation
“N1-phenyl-N2-(pyridin-2-ylmethyl)oxalamide” and its derivatives have been explored for their metal-chelating properties. They have been used to chelate zinc ions, which is significant in studies related to apoptosis and cellular signaling pathways .
Inhibitors in Cancer Research
Some derivatives of the compound have structural features that make them suitable as c-Met inhibitors, which are a class of compounds that can regulate cancer cell growth and survival .
Mechanism of Action
Target of Action
It is known that this compound can act as an organic synthesis intermediate and pharmaceutical intermediate .
Mode of Action
It has been mentioned that it can act as an effective ligand for copper-catalyzed coupling reactions . This suggests that the compound may interact with its targets through a mechanism involving copper-catalyzed reactions.
Biochemical Pathways
Given its role as an intermediate in organic synthesis and pharmaceutical processes , it can be inferred that it may be involved in various biochemical reactions and pathways.
Result of Action
Its role as an intermediate in organic synthesis and pharmaceutical processes suggests that it may contribute to the synthesis of various organic compounds and pharmaceuticals .
properties
IUPAC Name |
N'-phenyl-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13(16-10-12-8-4-5-9-15-12)14(19)17-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHHMLDBKFNDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807639 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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